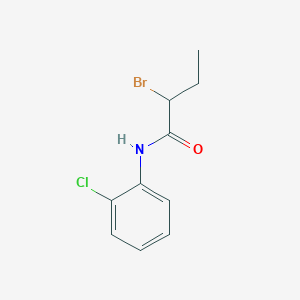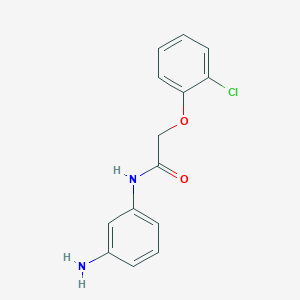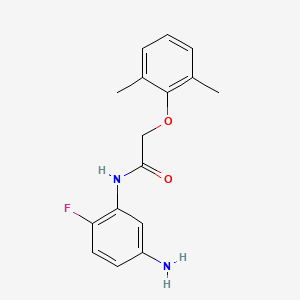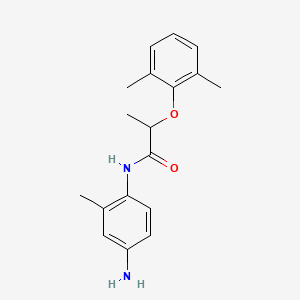
N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, otherwise known as AMDP, is a synthetic compound widely used in biochemical and physiological research. It is a small molecule that acts as a direct agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been studied extensively in laboratory experiments, and its biochemical and physiological effects have been thoroughly documented.
科学的研究の応用
Biosensors for Acrylamide Detection
A review highlights the occurrence, synthesis, toxicity, and detection methods of acrylamide in processed foods, emphasizing biosensing methods for its determination. These biosensors offer simple, rapid, sensitive, and specific detection of acrylamide, potentially applicable for monitoring food safety and environmental health (Pundir, Yadav, & Chhillar, 2019).
Toxicology of New Psychoactive Substances
Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including 2C-B and benzofurans, provides insight into their clinical effects, toxicity, and treatment guidelines, which can inform safety evaluations and legislative efforts (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Toxicology of Herbicides
A scientometric review of studies on 2,4-D herbicide toxicity outlines global trends, gaps, and future research directions in the field of environmental toxicology, highlighting the importance of assessing exposure, effects on non-target species, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Amyloid Imaging in Alzheimer's Disease
Reviews on amyloid imaging in Alzheimer's disease discuss the development of imaging ligands for in vivo measurement of amyloid in the brain, aiding early detection and evaluation of antiamyloid therapies (Nordberg, 2007; Nordberg, 2007).
Synthetic Phenolic Antioxidants in the Environment
A review on synthetic phenolic antioxidants discusses their environmental occurrence, human exposure, and toxicity, underscoring the need for research on novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Propofol Infusion Syndrome Review
An article reviews Propofol Infusion Syndrome (PRIS), detailing its symptoms, laboratory findings, and the importance of caution in propofol use to avoid this rare but lethal complication (Fodale & Monaca, 2008).
特性
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-6-5-7-12(2)17(11)22-14(4)18(21)20-16-9-8-15(19)10-13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGNPZPXJDTRPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


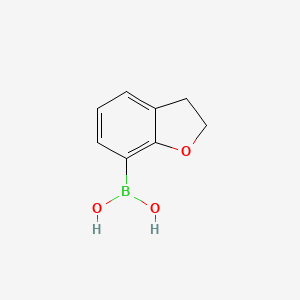
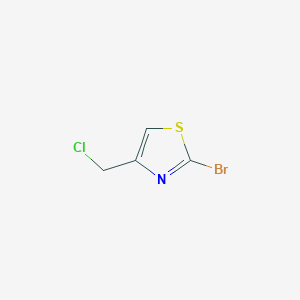


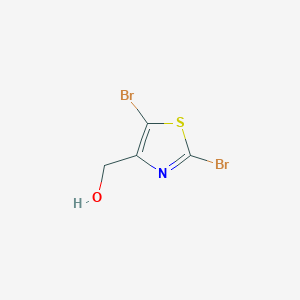
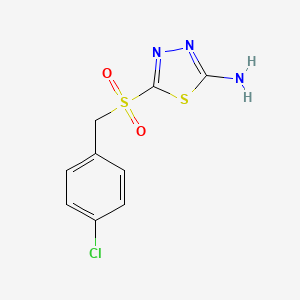
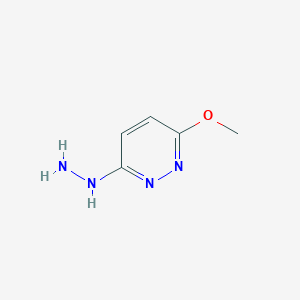
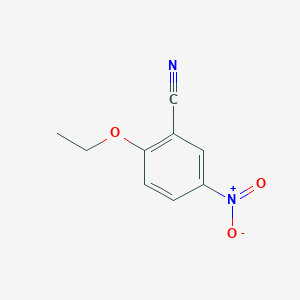
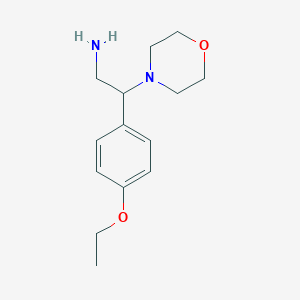
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)
